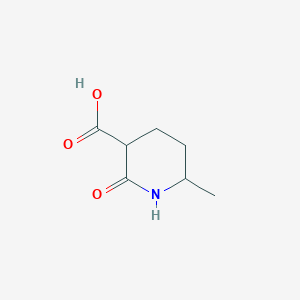

6-Methyl-2-oxopiperidine-3-carboxylicacid

Description

6-Methyl-2-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a six-membered piperidine ring with a ketone group at position 2, a carboxylic acid group at position 3, and a methyl substituent at position 5. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol, and it is registered under CAS number 854850-63-8 .

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

6-methyl-2-oxopiperidine-3-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c1-4-2-3-5(7(10)11)6(9)8-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

NJLJEJJWWGMNFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-oxo-3-piperidinecarboxylic acid with suitable reagents to form the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 6-Methyl-2-oxopiperidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-2-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine and Oxopiperidine Derivatives

3,3-Dimethyl-6-oxopiperidine-2-carboxylic Acid

- Molecular Formula: C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- CAS No.: 99709-44-1

- Higher molecular weight due to additional methyl groups.

- Applications : Used in high-purity chemical synthesis, though specific applications are less documented .

(3R)-1-Methyl-6-oxopiperidine-3-carboxylic Acid

- Molecular Formula: C₇H₁₁NO₃

- Molecular Weight : 157.17 g/mol

- CAS No.: 1932309-72-2

- Key Differences :

6-Oxopiperidine-2-carboxylic Acid (Adipo-2,6-lactam)

- Molecular Formula: C₆H₉NO₃

- Molecular Weight : 143.14 g/mol

- CAS No.: HMDB0061705

- Key Differences: Lacks the methyl group at position 6, reducing hydrophobicity. The absence of the methyl substituent may increase ring strain due to reduced steric stabilization.

Pyridinecarboxylic Acid Derivatives

6-Methyl-2-pyridinecarboxylic Acid

- Molecular Formula: C₇H₇NO₂

- Molecular Weight : 137.14 g/mol

- CAS No.: 934-60-1

- Key Differences :

- Aromatic pyridine ring vs. saturated piperidine ring, leading to distinct electronic properties (e.g., resonance stabilization).

- The absence of an oxo group reduces hydrogen-bonding capacity compared to 6-methyl-2-oxopiperidine-3-carboxylic acid.

- Widely used in coordination chemistry and as a ligand in metal complexes .

2-Hydroxy-6-methylpyridine-3-carboxylic Acid

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |

|---|---|---|---|---|

| 6-Methyl-2-oxopiperidine-3-carboxylic acid | C₆H₁₁NO₃ | 145.16 | 854850-63-8 | 6-methyl, 2-oxo, 3-carboxylic acid |

| 3,3-Dimethyl-6-oxopiperidine-2-carboxylic acid | C₈H₁₃NO₃ | 171.19 | 99709-44-1 | 3,3-dimethyl, 6-oxo, 2-carboxylic acid |

| (3R)-1-Methyl-6-oxopiperidine-3-carboxylic acid | C₇H₁₁NO₃ | 157.17 | 1932309-72-2 | 1-methyl, 6-oxo, 3-carboxylic acid (R-configuration) |

| 6-Oxopiperidine-2-carboxylic acid | C₆H₉NO₃ | 143.14 | HMDB0061705 | 6-oxo, 2-carboxylic acid |

| 6-Methyl-2-pyridinecarboxylic acid | C₇H₇NO₂ | 137.14 | 934-60-1 | 6-methyl, pyridine ring, 2-carboxylic acid |

| 2-Hydroxy-6-methylpyridine-3-carboxylic acid | C₇H₇NO₃ | 153.14 | 38116-61-9 | 2-hydroxy, 6-methyl, pyridine ring, 3-carboxylic acid |

Biological Activity

6-Methyl-2-oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a ketone and a carboxylic acid functional group. This unique configuration allows for various interactions with biological targets, including enzymes and receptors. The presence of the methyl group at the 6-position enhances its reactivity and biological potential.

The biological activity of 6-Methyl-2-oxopiperidine-3-carboxylic acid primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, facilitated by hydrogen bonding from the carboxylic acid group and nucleophilic addition reactions from the ketone group.

- Receptor Modulation : It may modulate receptor activities, influencing critical signaling pathways in cellular responses.

Biological Activities

Research indicates that 6-Methyl-2-oxopiperidine-3-carboxylic acid exhibits several notable biological activities:

- Anticancer Activity : Derivatives have shown significant cytotoxic effects against cancer cell lines, with IC50 values ranging from 0.57 to 16 μM against MKN45 gastric cancer cells.

- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

- Neuroprotective Effects : Some derivatives demonstrate promise in neuroprotection, particularly in models of retinal degeneration.

Comparative Studies

A comparative analysis of the biological activity of 6-Methyl-2-oxopiperidine-3-carboxylic acid with similar compounds is presented in the following table:

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| 3-Carboxypiperidin-2-one | 8.6 | Potent c-Met kinase inhibitor |

| 4-Methoxybenzylamine derivative | Varies | Shows anti-cancer activity |

| Pipecolinic Acid | N/A | Lacks ketone group; less potent |

| 2-Picolinic Acid | N/A | Contains a pyridine ring; different activity |

Case Studies

Several case studies highlight the biological activity of this compound:

- C-Met Kinase Inhibition : Research has shown that modifications at the α-position significantly enhance inhibitory activity against c-Met kinase. The most effective analog exhibited an IC50 value of 8.6 nM, demonstrating strong potential as an anticancer agent.

- Neuroprotective Studies : A study on N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) indicated its potential as a TrkB receptor activator, showcasing protective effects in light-induced retinal degeneration models.

Q & A

Q. What strategies are recommended for designing high-throughput screens (HTS) to evaluate the bioactivity of this compound?

- Methodological Answer :

- Library design : Include structurally diverse analogs (e.g., varying substituents on the piperidine ring) .

- Automation : Use liquid handling robots for parallel testing of 96-/384-well plates .

- Data normalization : Apply Z-score or B-score methods to minimize plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.